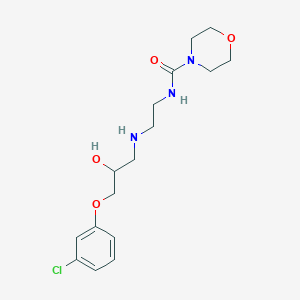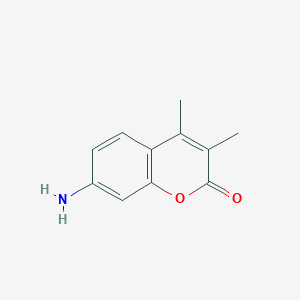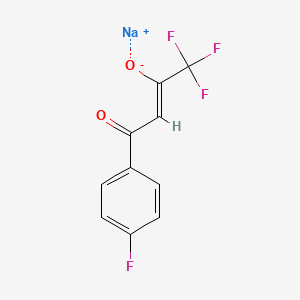![molecular formula C7H4N2O2S B15198436 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a thioxo group and a dihydro structure, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione varies depending on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of key biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione can be compared with other benzimidazole derivatives, such as:
2-Mercapto-1H-benzoimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thioxo group.
1H-benzo[d]imidazole-2(3H)-thione: Lacks the dihydro structure and has different reactivity.
5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone: Contains additional methyl groups, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C7H4N2O2S |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
4,7-dihydroxybenzimidazole-2-thione |
InChI |
InChI=1S/C7H4N2O2S/c10-3-1-2-4(11)6-5(3)8-7(12)9-6/h1-2,10-11H |
Clave InChI |
YOMUOKXYOQXVEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=S)N=C2C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)

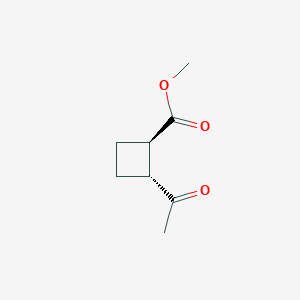

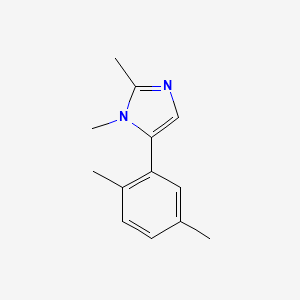
![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)
